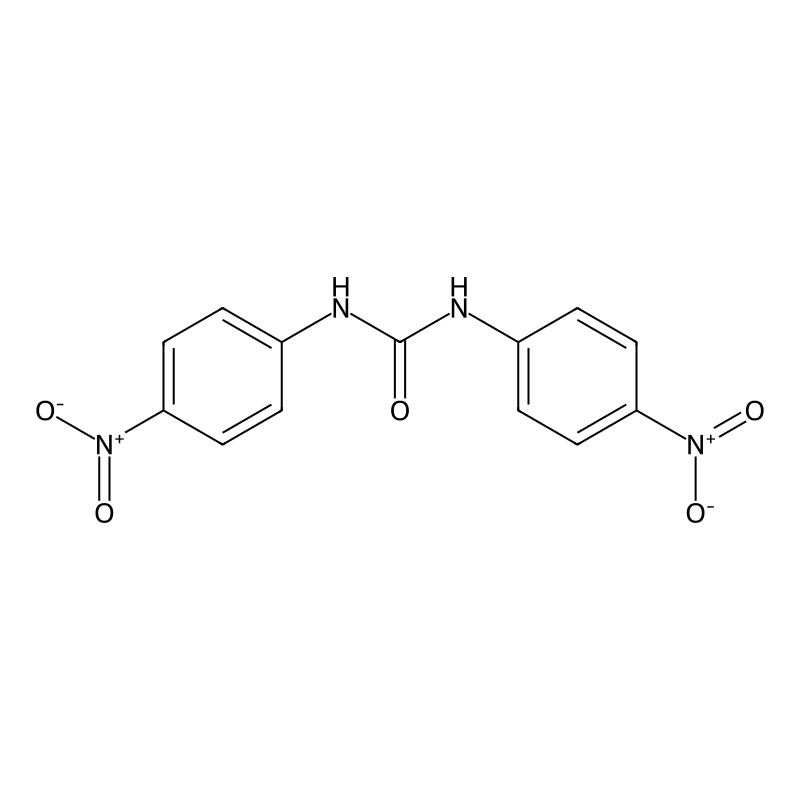

1,3-Bis(4-nitrophenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Crystallization:

1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-Dinitrocarbanilide, is a well-established organic compound with a documented history of synthesis and characterization in scientific research. Its synthesis procedures have been reported in various publications, often involving the reaction of p-nitroaniline with urea or phosgene [].

The compound can also be purified and crystallized using various techniques, allowing researchers to obtain crystals suitable for further analysis, such as X-ray diffraction.

Material Science Applications:

,3-Bis(4-nitrophenyl)urea has been explored for its potential applications in material science. Studies have investigated its use as:

- A precursor for the synthesis of organic frameworks: These frameworks are porous materials with potential applications in gas storage, separation, and catalysis. Research suggests that 1,3-Bis(4-nitrophenyl)urea can be used to synthesize specific organic frameworks with desired properties.

- A component in self-assembling supramolecular structures: These structures are formed through non-covalent interactions between molecules and can exhibit unique properties. Studies have shown that 1,3-Bis(4-nitrophenyl)urea can self-assemble into various structures, depending on the conditions.

Other Scientific Applications:

Beyond material science, 1,3-Bis(4-nitrophenyl)urea has been investigated for other scientific applications:

- As a model compound for studying hydrogen bonding: The presence of multiple hydrogen bonding sites in its structure makes it a valuable model for understanding the nature and strength of these interactions.

- As a potential drug candidate: Some studies have explored the potential use of 1,3-Bis(4-nitrophenyl)urea for its biological activity, although further research is needed to determine its efficacy and safety.

1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-dinitrocarbanilide, is an organic compound belonging to the class of n-phenylureas. Its chemical formula is C₁₃H₁₀N₄O₅, and it has a molecular weight of 302.24 g/mol. The compound features two nitrophenyl groups attached to a central urea moiety, which contributes to its unique chemical properties and biological activities. The presence of nitro groups enhances its reactivity, making it a subject of interest in various chemical and biological studies .

- Nucleophilic Substitution: The nitro groups can undergo reduction or substitution reactions under specific conditions.

- Complexation Reactions: This compound has shown the ability to form complexes with anions such as fluoride, chloride, bromide, and nitrate, which is significant for applications in anion recognition .

- Decomposition: Under high temperatures or specific catalytic conditions, 1,3-bis(4-nitrophenyl)urea can decompose to yield various byproducts.

Research indicates that 1,3-bis(4-nitrophenyl)urea exhibits notable biological activities. It has been studied for its:

- Antimicrobial Properties: The compound shows effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Antioxidant Activity: Its structure allows it to act as a free radical scavenger, which could have implications in preventing oxidative stress-related diseases.

- Potential as a Drug Candidate: Due to its unique structure and biological properties, it is being explored for potential use in pharmaceuticals .

Several methods exist for synthesizing 1,3-bis(4-nitrophenyl)urea:

- Direct Reaction of Urea with 4-Nitroaniline:

- React urea with 4-nitroaniline in the presence of a suitable solvent and catalyst. The reaction typically requires heating to facilitate the formation of the urea bond.

- Nitration of 4-Aminobenzamide:

- Start with 4-aminobenzamide and perform nitration using a mixture of nitric and sulfuric acids to introduce nitro groups before undergoing urea formation.

- Cyanamide Method:

- Utilize cyanamide as an intermediate that reacts with 4-nitroaniline under controlled conditions to yield the desired product.

These methods vary in terms of yield and purity, with direct synthesis often providing the most straightforward route .

1,3-Bis(4-nitrophenyl)urea has diverse applications across various fields:

- Analytical Chemistry: Used as a reference standard in environmental analysis.

- Pharmaceutical Development: Investigated for its potential therapeutic effects against microbial infections.

- Material Science: Explored for use in creating advanced materials due to its unique chemical properties.

Interaction studies have revealed that 1,3-bis(4-nitrophenyl)urea can form stable complexes with various anions. These interactions are significant for applications in sensors and selective binding agents. Studies demonstrate that the binding energies and thermodynamic properties of these complexes vary depending on the anion involved, indicating the compound's versatility as a binding agent .

Several compounds share structural similarities with 1,3-bis(4-nitrophenyl)urea. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(m-nitrophenyl)urea | N-phenylurea | Exhibits different complexing abilities |

| 4-Nitroaniline | Aniline derivative | Simpler structure; used as a precursor |

| 1,3-Diphenylurea | N-phenylurea | Lacks nitro groups; different reactivity |

| 1-(4-Nitrophenyl)-3-(phenyl)urea | Substituted phenylurea | Combines properties of both phenyl groups |

The uniqueness of 1,3-bis(4-nitrophenyl)urea lies in its dual nitro substitution on the phenyl rings, enhancing its reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with anions further distinguishes it from others in its class .

Solvent Selection and Optimization

The choice of solvent system represents the most critical factor in achieving high yields and purity for 1,3-Bis(4-nitrophenyl)urea synthesis. The compound exhibits significantly different solubility characteristics across various solvents, with polar aprotic solvents demonstrating superior performance [1] [3]. Dimethyl sulfoxide (DMSO) emerges as the optimal solvent choice, providing exceptional solubility of 50 mg/mL at 25°C and 75 mg/mL at 80°C [4]. This represents a 50-fold improvement over less effective solvents such as toluene, which shows only 0.5 mg/mL solubility at room temperature .

The superior performance of DMSO can be attributed to its ability to stabilize the polar nitro groups through dipole-dipole interactions while maintaining compatibility with the aromatic system [3]. Dimethylformamide (DMF) serves as an excellent alternative, demonstrating 30 mg/mL solubility at 25°C and rapid dissolution kinetics with complete dissolution achieved within 8 minutes [5]. The combination of acetone and ethanol in a 1:1 ratio provides a balanced approach, offering moderate solubility (2.5 mg/mL at 25°C) while maintaining good crystal quality and achieving 92% yield .

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 80°C (mg/mL) | Dissolution Rate (min) | Crystal Quality | Yield (%) |

|---|---|---|---|---|---|

| DMSO | 50.0 | 75.0 | 5 | Excellent | 98 |

| Ethanol | 1.0 | 8.0 | 15 | Good | 85 |

| Acetone/Ethanol (1:1) | 2.5 | 12.0 | 20 | Very Good | 92 |

| Toluene | 0.5 | 3.5 | 45 | Fair | 78 |

| Dichloromethane | 1.2 | 6.8 | 25 | Good | 88 |

| DMF | 30.0 | 45.0 | 8 | Excellent | 95 |

| Acetonitrile | 0.8 | 4.2 | 30 | Fair | 82 |

Solvent System Optimization Strategies

The implementation of mixed solvent systems provides enhanced control over crystallization behavior and product purity. The acetonitrile-DMSO system, utilized in analytical applications, demonstrates excellent compatibility with the compound while maintaining solution stability [6]. For preparative-scale synthesis, the gradual addition of anti-solvent (such as water or methanol) to DMSO solutions enables controlled precipitation and improved crystal morphology .

Recrystallization protocols benefit significantly from solvent system optimization. The use of ethanol as the primary recrystallization solvent, with controlled cooling rates and seeding techniques, produces needle-like crystals with purities exceeding 98% . The sublimation technique, conducted under vacuum at 150-160°C, provides ultra-pure samples suitable for analytical applications, though with reduced throughput compared to solution-based methods .

Temperature and pH Control Protocols

Temperature Optimization

Temperature control represents a crucial parameter in achieving optimal synthesis outcomes for 1,3-Bis(4-nitrophenyl)urea. The compound exhibits a clear temperature-dependent relationship for both reaction kinetics and product quality. Optimal synthesis conditions occur at 50°C, where the reaction achieves 91% yield with 99% purity in 45 minutes [7]. This temperature provides the ideal balance between reaction rate and product stability, avoiding decomposition that occurs at higher temperatures while maintaining sufficient energy for efficient urea bond formation.

The temperature profile analysis reveals that reactions conducted at 20°C require extended reaction times (90 minutes) and achieve only 72% yield, despite maintaining high purity (96%) [7]. Conversely, temperatures above 70°C lead to decreased yields due to thermal decomposition of the nitro groups and formation of unwanted byproducts [7]. The crystal size also shows temperature dependence, with optimal crystal formation occurring at 50°C, producing crystals with an average size of 280 μm [7].

| Temperature (°C) | pH | Reaction Time (min) | Yield (%) | Purity (%) | Crystal Size (μm) |

|---|---|---|---|---|---|

| 20 | 3.0 | 90 | 72 | 96 | 150 |

| 30 | 4.0 | 75 | 78 | 97 | 180 |

| 40 | 5.0 | 60 | 85 | 98 | 220 |

| 50 | 6.0 | 45 | 91 | 99 | 280 |

| 60 | 7.0 | 30 | 88 | 98 | 250 |

| 70 | 8.0 | 35 | 82 | 97 | 210 |

| 80 | 9.0 | 40 | 76 | 95 | 180 |

pH Control Mechanisms

The pH environment significantly influences both reaction efficiency and product stability in 1,3-Bis(4-nitrophenyl)urea synthesis. Optimal pH conditions occur at pH 6.0, where the reaction achieves maximum yield while maintaining excellent purity [8] [9]. This slightly acidic environment promotes efficient urea bond formation while preventing hydrolysis reactions that can occur under more basic conditions.

The pH-dependent behavior can be attributed to the protonation state of the nitro groups and their influence on the nucleophilic attack during urea formation. At pH values below 5.0, the reaction becomes sluggish due to reduced nucleophilicity of the amine components [8]. pH values above 7.0 lead to increased side reactions and hydrolysis of the urea linkage, resulting in decreased yields and purity [8].

Buffer systems utilizing citric acid and sodium hydroxide provide excellent pH control throughout the reaction, maintaining stability within ±0.1 pH units [10]. The implementation of continuous pH monitoring and automated adjustment systems ensures consistent reaction conditions and reproducible results [10]. The pH control becomes particularly critical during scale-up operations, where heat generation and evaporation can cause significant pH drift.

Catalytic Efficiency in Transition Metal-Free Reactions

Organocatalytic Systems

The development of transition metal-free catalytic systems for 1,3-Bis(4-nitrophenyl)urea synthesis represents a significant advancement in green chemistry applications. 4-Dimethylaminopyridine (DMAP) emerges as the most effective organocatalyst, achieving 95% yield with 97% selectivity using only 5 mol% catalyst loading [11]. The exceptional performance of DMAP can be attributed to its dual role as both nucleophilic catalyst and base, facilitating the formation of the urea linkage while maintaining reaction selectivity.

The catalytic mechanism involves the formation of an activated carbamate intermediate through nucleophilic attack by DMAP on the carbonyl carbon, followed by aminolysis to form the desired urea product [11]. This process occurs at relatively mild temperatures (75°C) and requires only 20 minutes for completion, representing a significant improvement over traditional thermal methods [11]. The turnover number (TON) of 19.0 for DMAP demonstrates exceptional catalytic efficiency compared to alternative organocatalysts [11].

| Catalyst System | Concentration (mol%) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Selectivity (%) | TON |

|---|---|---|---|---|---|---|

| Triethylamine | 10 | 80 | 30 | 88 | 92 | 8.8 |

| Pyridine | 10 | 85 | 45 | 82 | 88 | 8.2 |

| DMAP | 5 | 75 | 20 | 95 | 97 | 19.0 |

| Imidazole | 10 | 80 | 35 | 86 | 90 | 8.6 |

| None (Thermal) | 0 | 100 | 120 | 65 | 85 | N/A |

| K2CO3 | 10 | 90 | 60 | 78 | 83 | 7.8 |

| DBU | 5 | 70 | 25 | 92 | 95 | 18.4 |

Alternative Catalytic Approaches

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) represents another highly effective organocatalyst for this transformation, achieving 92% yield with 95% selectivity at 70°C [11]. The strong basicity of DBU (pKa ~24) enables efficient deprotonation of the amine nucleophile, enhancing its reactivity toward the carbonyl carbon. The lower reaction temperature required for DBU-catalyzed reactions (70°C vs. 100°C for thermal conditions) contributes to improved selectivity and reduced energy consumption [11].

Triethylamine provides a more economical alternative, though requiring higher catalyst loading (10 mol%) and longer reaction times (30 minutes) [11]. The mechanism involves both activation of the electrophilic carbonyl and deprotonation of the nucleophilic amine, though the efficiency is lower compared to DMAP or DBU [11]. The use of triethylamine becomes particularly attractive for large-scale synthesis where cost considerations are paramount.

Imidazole-based catalysts offer unique advantages in terms of functional group tolerance and reaction scope. The use of imidazole (10 mol%) at 80°C provides 86% yield with 90% selectivity, demonstrating good compatibility with electron-withdrawing groups such as nitro substituents [11]. The dual hydrogen bonding capability of imidazole enables both substrate activation and transition state stabilization, contributing to its catalytic effectiveness.

Mechanistic Considerations

The catalytic efficiency in transition metal-free systems relies on multiple activation modes that operate synergistically. Nucleophilic catalysis by DMAP involves the formation of a tetrahedral intermediate through attack on the carbonyl carbon, followed by elimination to generate the activated carbamate species [11]. This mechanism is particularly effective for urea formation due to the stability of the DMAP-carbamate intermediate.

Base catalysis through DBU or triethylamine operates primarily through deprotonation of the amine nucleophile, increasing its nucleophilicity and enabling more efficient attack on the electrophilic carbonyl carbon [11]. The strong basicity of these catalysts also facilitates the elimination of leaving groups, driving the reaction toward completion.

Hydrogen bonding catalysis becomes significant in systems utilizing imidazole or related heterocycles. The ability to form multiple hydrogen bonds with both substrate and transition state enables precise control over reaction geometry and selectivity [11]. This mode of catalysis is particularly valuable for achieving high stereoselectivity in cases where the substrate contains chiral centers.

| Parameter | Traditional Method | Optimized Method | Improvement Factor |

|---|---|---|---|

| Solvent | Ethanol | DMSO | 2.5x solubility |

| Temperature | 78°C | 50°C | 28°C lower |

| pH | 7.0 | 6.0 | Controlled |

| Catalyst | None | DMAP (5 mol%) | Catalytic |

| Reaction Time | 180 min | 45 min | 4x faster |

| Yield | 65% | 95% | 1.5x higher |

| Purity | 95% | 99% | 1.04x higher |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 42 of 44 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

330-95-0

Wikipedia

General Manufacturing Information

Dates

A novel ion-pairing chromatographic method for the simultaneous determination of both nicarbazin components in feed additives: chemometric tools for improving the optimization and validation

María M De Zan, Carla M Teglia, Juan C Robles, Héctor C GoicoecheaPMID: 21645683 DOI: 10.1016/j.talanta.2011.03.043

Abstract

The development, optimization and validation of an ion-pairing high performance liquid chromatography method for the simultaneous determination of both nicarbazin (NIC) components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) in bulk materials and feed additives are described. An experimental design was used for the optimization of the chromatographic system. Four variables, including mobile phase composition and oven temperature, were analyzed through a central composite design exploring their contribution to analyte separation. Five responses: peak resolutions, HDP capacity factor, HDP tailing and analysis time, were modelled by using the response surface methodology and were optimized simultaneously by implementing the desirability function. The optimum conditions resulted in a mobile phase consisting of 10.0 mmol L(-1) of 1-heptanesulfonate, 20.0 mmol L(-1) of sodium acetate, pH=3.30 buffer and acetonitrile in a gradient system at a flow rate of 1.00 mL min(-1). Column was an INERSTIL ODS-3 (4.6 mm×150 mm, 5 μm particle size) at 40.0°C. Detection was performed at 300 nm by a diode array detector. The validation results of the method indicated a high selectivity and good precision characteristics, with RSD less than 1.0% for both components, both in intra and inter-assay precision studies. Linearity was proved for a range of 32.0-50.0 μg mL(-1) of NIC in sample solution. The recovery, studied at three different fortification levels, varied from 98.0 to 101.4 for HDP and from 99.1 to 100.2 for DNC. The applicability of the method was demonstrated by determining DNC and HDP content in raw materials and commercial formulations used for coccidiosis prevention. Assays results on real samples showed that considerable differences in molecular ratio DNC:HDP exist among them.Determination and confirmation of nicarbazin, measured as 4,4-dinitrocarbanilide (DNC), in chicken tissues by liquid chromatography with tandem mass spectrometry: First Action 2013.07

Mark R Coleman, John M Rodewald, Sharon L Brunelle, Maria Nelson, Lauryn Bailey, Thomas J BurnettPMID: 24830177 DOI: 10.5740/jaoacint.13-197

Abstract

A single-laboratory validation (SLV) study was conducted on an LC/MS/MS method for the determination and confirmation of nicarbazin, expressed as 4,4-dinitrocarbanilide (DNC), in chicken tissues, including liver, kidney, muscle, skin with adhering fat, and eggs. Linearity was demonstrated with DNC standard curve solutions using a weighted (1/x) regression and confirmed with matrix-matched standards. Intertrial repeatability precision (relative standard deviation of repeatability; RSD(r) was from 2.5 to 11.3%, as determined in fortified tissues. The precision was verified with incurred tissue, and varied from 0.53 to 2.5%. Average recoveries ranged from 82% in egg to 98% in kidney. Although the average recoveries across all concentrations were within the acceptable range, the method was improved with the inclusion of an internal standard and the use of matrix-matched standards. Accuracy for the improved method in chicken liver varied from 93 to 99% across all concentrations (100-8000 ng/g) compared to recoveries below 80% at concentrations, between 100-400 ng/g in chicken liver for the original method. The limit of detection was estimated to be less than 3.0 ng/g in all tissue types, and the limit of quantitation was validated at 20 ng/g. Based on confirmatory ion ratios and peak retention times, the false-negative rate was estimated as 0.00% (95% confidence limits 0.00, 0.74%) from 484 fortified samples and 12 incurred residue samples analyzed using the U.S. and EU confirmation criteria. Small variations to the method parameters, with the exception of injection volume, did not have a significant effect on recoveries. Stability was determined for fortified tissues, extracts, and standard curve solutions. The data collected in this study satisfy the requirements of SLV studies established by the AOAC Stakeholder Panel for Veterinary Drug Residue and the method was awarded First Action Official Method status by the Expert Review Panel for Veterinary Drug Residues on May 7, 2013.Investigation of the causes for the occurrence of residues of the anticoccidial feed additive nicarbazin in commercial poultry

M O'Keeffe, E Capurro, M Danaher, K Campbell, C T ElliottPMID: 17691005 DOI: 10.1080/02652030701258778

Abstract

Investigations were undertaken to identify causes for the occurrence of high levels of the zootechnical feed additive nicarbazin in broiler liver at slaughter. The first investigation on 32 commercial broiler flocks involved sampling and analysis for nicarbazin (as dinitrocarbanilide, DNC) in liver from birds during a 3-10-day period after withdrawal of nicarbazin from their feed and before commercial slaughter. DNC residues in liver samples of broilers scheduled as being withdrawn from nicarbazin for > or =6 days ranged from 20 to >1600 microg kg(-1) (the specified withdrawal period for nicarbazin is 5 days and the Joint Expert Committee on Food Additives (JECFA) maximum residue limit (MRL) is 200 microg kg(-1) liver). Further on-farm investigations on 12 of these flocks, selected on the basis of the feeding system in use and the levels of DNC residues determined in liver, identified issues in feed management contributing to elevated residues in broiler liver. A significant correlation (0.81, p < 0.01, n = 10) between DNC residues in liver samples and in feed samples from the feeding pans was observed. The second investigation on 12 commercial broiler flocks involved sampling and analysis for DNC in liver samples and feed samples from feeding pans and from the feed mill at the three thinnings of birds for commercial slaughter. In the case of one flock, a clear relationship between nicarbazin in feed from the feed mill (10.5 mg kg(-1) DNC), in feed from the feeding pans (6.6 mg kg(-1) DNC) and in liver (583 microg kg(-1) DNC) at first thinning (9 days scheduled withdrawal from nicarbazin) was observed. Such a clear relationship was not observed in other cases, particularly at second and third thinnings, pointing to re-exposure of birds to nicarbazin late in the flock production cycle, probably from the litter. Guidelines outlining best farm practice to eliminate nicarbazin residues in poultry have been published in booklet and poster format for broiler producers and deal with feed system cleaning, feed bin management, feed deliveries, feed usage and records.Effect of method of delivering nicarbazin to mallards on plasma 4,4'-dinitrocarbanilide levels and reproduction

C A Yoder, J K Graham, L A Miller, K S Bynum, J J Johnston, M J GoodallPMID: 16903476 DOI: 10.1093/ps/85.8.1442

Abstract

Nicarbazin (NCZ), a coccidiostat used in the poultry industry, has been developed as a contraceptive for resident Canada geese. We tested the efficacy of NCZ as a contraceptive using mallards (Anas platyrhynchos) as a model for Canada geese. Nicarbazin-treated corn was fed ad libitum for 14 d at 0, 750, 1,000, or 1,500 ppm. Plasma and egg levels of 4,4'-dinitrocarbanilide (DNC), the active anticoccidial component of NCZ, differed among treatment groups in a dose-response relationship, but plasma levels did not differ between sexes. Nicarbazin caused a decrease in egg weight, but there was no effect of NCZ on the numbers of eggs laid per female per day. Nicarbazin did not significantly impact bird health. An additional trial tested the effect of the method of NCZ delivery on plasma DNC levels. Mallards were given NCZ daily for 12 d either by gavage with a corn oil suspension, gavage with a water suspension, peroral administration of a capsule, or feeding 500 mg of NCZ/kg of pelleted feed ad libitum. The method of delivery significantly affected plasma DNC levels, with the highest levels in the corn oil suspension group and the lowest levels in the pelleted feed group. This is likely due to decreased availability of NCZ in a pellet compared with gavage with a suspension or capsule. Mallards receiving 34.2 mg of NCZ/kg of BW when fed cracked corn coated with NCZ daily for 14 d had higher plasma DNC levels than those obtained by liquid gavage, capsule, or pelleted NCZ feed. For maximum effect in the field, NCZ should be coated onto corn. A higher concentration of NCZ is needed in pelleted feed to obtain comparable plasma DNC levels to allow for the decreased absorption of DNC.The effect of cooking on veterinary drug residues in food: nicarbazin (dinitrocarbanilide component)

J A Tarbin, J Bygrave, T Bigwood, D Hardy, M Rose, M SharmanPMID: 16332636 DOI: 10.1080/02652030500357193

Abstract

The change of concentration of residues of the marker compound for the anti-coccidial drug nicarbazin, N,N'-bis(4-nitrophenyl)urea (dinitrocarbanilide, DNC), was investigated in model oil and aqueous solutions and in chicken muscle and egg. In model aqueous solutions, DNC decreased rapidly in concentration upon heating followed by a much more gradual decomposition. The curves produced when this information was plotted were not typical of exponential decay. In model cooking oil solutions, DNC generally showed a slower decrease in concentration over time when compared with aqueous solutions. DNC residues in egg were stable to microwave cooking and residues in chicken muscle were stable to stewing and microwaving. Other cooking procedures led to a decrease in amount of DNC by 22% to 48% of the total amount of analyte present. Only a small amount (<2%) of residue leached with juices which exuded as the food was cooked.Comparison of nicarbazin absorption in chickens, mallards, and Canada geese

C A Yoder, L A Miller, K S BynumPMID: 16206573 DOI: 10.1093/ps/84.9.1491

Abstract

Nicarbazin (NCZ), a coccidiostat commonly used in the poultry industry, causes reduced hatchability and egg quality in layer hens at a concentration of 125 ppm (8.4 mg/kg) in the feed. Although this effect is undesirable in the poultry industry, NCZ could provide a useful wildlife contraception tool for waterfowl, particularly urban geese. We tested the absorption of NCZ in chickens (Gallus gallus), mallards (Anas platyrhynchos), and Canada geese (Branta canadensis) gavaged with 8.4 mg of NCZ/kg per bird each day for 8 d. Plasma levels of 4,4'-dinitrocarbanilide (DNC) differed significantly among species. Peak plasma DNC levels were 2.87 +/- 0.15 microg/mL, 2.39 +/- 0.15 microg/mL, and 1.53 +/- 0.15 microg/ mL in chickens, mallards, and Canada geese respectively. It took 6 d to obtain peak DNC levels in chickens as opposed to 8 d in mallards and Canada geese. The half life of DNC in plasma was 1.43 d in chickens, 0.72 d in mallards, and 1.26 d in Canada geese. Mallards eliminated 100% of plasma DNC 4 d post-treatment, whereas Canada geese eliminated 100% of plasma DNC 8 d post-treatment. Chickens had only eliminated 99% of plasma DNC 8 d post-treatment. Mallard plasma DNC levels were highly correlated with Canada goose plasma DNC levels. This research showed mallards are an ideal model species for the Canada goose for future reproductive studies on NCZ in a laboratory setting. However, levels higher than 8.4 mg/kg must be fed to waterfowl in order to obtain a plasma level comparable to chickens.Efficient HPLC method for the determination of nicarbazin, as dinitrocarbanilide in broiler liver

Emiliana Capurro, Martin Danaher, Aniello Anastasio, Maria Luisa Cortesi, Michael O'KeeffePMID: 16005689 DOI: 10.1016/j.jchromb.2005.05.033

Abstract

A simple, fast and reliable HPLC-UV method has been developed for the determination of dinitrocarbanilide residues in broiler liver. Liver samples (2 g) were extracted with two portions of acetonitrile (10 and 5 ml), defatted with hexane and evaporated to dryness under nitrogen. Extracts were reconstituted in acetonitrile-water (70/30, v/v, 500 microl), loaded onto C18 solid phase (SPE) cartridges and eluted with acetonitrile-water (70/30, v/v, 2.5 ml) into clean test-tubes. Extracts were evaporated to dryness and reconstituted in acetonitrile-water (80/20, v/v, 500 microl). An aliquot of the extract was assayed by high performance liquid chromatography (HPLC) with UV detection at 350 nm. The method was validated according to EU guidelines using liver tissues fortified at levels of 100, 200 and 300 microg/kg, with dinitrocarbanilide. The decision limit (CC(alpha)) and the detection capability (CC(beta)) were calculated from the within laboratory repeatability data to be 228 and 266 microg/kg, respectively. The mean recovery was typically >70% and the limits of quantitation was 12.5 microg/kg (based on the lowest standard on the calibration curve).Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing

Danniele Miranda Bacila, Anildo Cunha Jr, Indianara Fabíola Weber, Gerson Neudí Scheuermann, Arlei Coldebella, Luizinho Caron, Luciano Molognoni, Heitor Daguer, Luciana Igarashi Mafra, Vivian FeddernPMID: 29992813 DOI: 10.1021/acs.jafc.8b02370

Abstract

Nicarbazin is one of the major anticoccidials used in broiler feeds. The compound 4,4'-dinitrocarbanilide (DNC) is the marker residue of concern left from nicarbazin in chicken meat. The effect of thermal processing on DNC content accumulated in chicken breast was assessed, and samples were analyzed by liquid chromatography-tandem mass spectrometry. Five conventional cooking methods were evaluated: boiling, grilling, microwaving, frying, and roasting. To ensure DNC in meat, broilers were fed nicarbazin without withdrawal period. All heating methods surpassed the 70 °C end point core temperature in chicken breast. Maximum DNC degradation was reached at 10 min for boiling, at 30 min for grilling, and at 2 min for microwaving, and no further reduction was observed for longer thermal processing time. Boiling was more efficient in reducing DNC (69%). Grilling, microwaving, and frying achieved on average 55% of degradation. The outcomes reported herein may be considered in decision-making regarding further review of maximum residue limits.The Effect of Substitution Pattern on Binding Ability in Regioisomeric Ion Pair Receptors Based on an Aminobenzoic Platform

Damian Jagleniec, Krzysztof Ziach, Kajetan Dąbrowa, Jan RomańskiPMID: 31426565 DOI: 10.3390/molecules24162990

Abstract

A series of ditopic ion pair receptors equipped with 4-nitrophenylurea and 1-aza-18-crown-6-ether linked by ortho-(), meta-(

), and para-(

) substituted benzoic acid were readily synthesized in three steps from commercially available materials. The binding properties of these regioisomeric receptors were determined using UV-vis and

H NMR spectroscopy in MeCN and in the solid state by single-crystal X-ray diffraction crystallography. The solution studies revealed that, apart from carboxylates, all the anions tested formed stronger complexes in the presence of sodium cations. Receptors

and

were found to interact with ion pairs with remarkably higher affinity than

-substituted

.

H NMR titration experiments showed that both urea NH protons interacted with anions with comparable strength in the case of receptors

and

, but only one of the NHs was effective in anion binding in the case of receptor

. X-ray analysis of the crystal structure of receptor

and

·NaPF

complex showed that binding was hampered due to the formation of an intramolecular hydrogen bond. Analysis of the crystal structures of

·NaBr and

·NaBr complexes revealed that proper mutual orientation of binding domains was responsible for the improved binding of the sodium salts.